![molecular formula C9H4ClF5N2 B1294851 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole CAS No. 58457-67-3](/img/structure/B1294851.png)

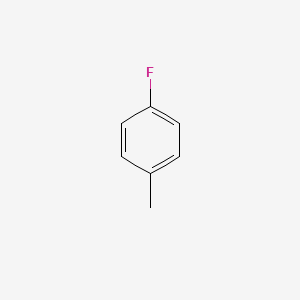

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

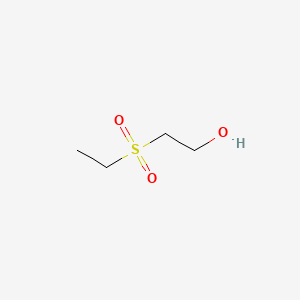

Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . It’s a structure that, despite being small, has a unique chemical complexity . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound . It exhibits solubility in water and other polar solvents .Scientific Research Applications

Pharmaceutical Applications

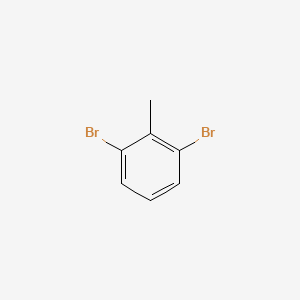

6-Chloro-2-(perfluoroethyl)benzimidazole: and its derivatives are prominent in medicinal chemistry due to their structural features that exhibit a spectrum of significant pharmacological activities . They are extensively researched and applied in drug discovery for their potential benefits, including:

Optical Applications

The unique properties of benzimidazole derivatives make them suitable for:

- Dyes for Solar Cells : They can be used in the design of dyes that improve the efficiency of solar cells .

Catalysis

Benzimidazole compounds are also used in catalysis for:

Mechanism of Action

Target of Action

It’s known that imidazole derivatives are key components to functional molecules used in a variety of everyday applications . They are utilized in diverse applications, including pharmaceuticals and agrochemicals .

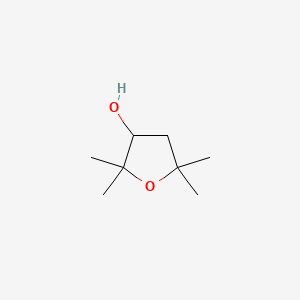

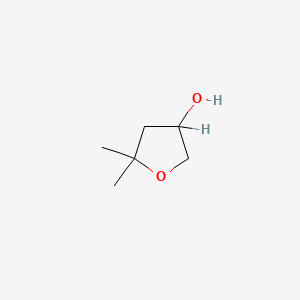

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the functional groups attached to the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

It’s known that imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF5N2/c10-4-1-2-5-6(3-4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNGOBUJWGLZRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF5N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207155 |

Source

|

| Record name | 5-Chloro-2-pentafluoroethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole | |

CAS RN |

58457-67-3 |

Source

|

| Record name | Benzimidazole, 5(or 6)-chloro-2-pentafluoroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-pentafluoroethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.